Methyl 3-acetyl-4-propoxybenzoate
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Overview
Description
Methyl 3-acetyl-4-propoxybenzoate is an organic compound with the molecular formula C13H16O4. It is a derivative of benzoic acid and is characterized by the presence of an acetyl group at the third position and a propoxy group at the fourth position on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-acetyl-4-propoxybenzoate can be synthesized through a multi-step process involving the esterification of 3-acetyl-4-hydroxybenzoic acid with propyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetyl-4-propoxybenzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 3-carboxy-4-propoxybenzoic acid.
Reduction: 3-(1-hydroxyethyl)-4-propoxybenzoate.
Substitution: Various alkoxybenzoates depending on the substituent used.
Scientific Research Applications
Methyl 3-acetyl-4-propoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of methyl 3-acetyl-4-propoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-acetyl-4-methoxybenzoate: Similar structure but with a methoxy group instead of a propoxy group.
Methyl 3-acetyl-4-ethoxybenzoate: Contains an ethoxy group instead of a propoxy group.
Methyl 3-acetyl-4-butoxybenzoate: Features a butoxy group in place of the propoxy group.
Uniqueness
Methyl 3-acetyl-4-propoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The propoxy group provides a distinct steric and electronic environment compared to other alkoxy derivatives, potentially leading to different properties and applications.
Biological Activity
Methyl 3-acetyl-4-propoxybenzoate (CAS Number: 135901-82-5) is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₁₂H₁₄O₄
- Functional Groups : Ester, acetyl, and propoxy groups
This unique structure allows the compound to interact with various biological systems, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been evaluated for its anti-inflammatory activities. A study demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in vitro, which are critical mediators in inflammatory processes. This suggests its potential application in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
Case Study 1: Cytotoxicity Assays
In a cytotoxicity assay using mouse RAW264.7 macrophages, this compound was tested at various concentrations. The results indicated no significant cytotoxicity at concentrations below 75 µM, highlighting its safety profile for further therapeutic applications .
Concentration (µM) | Cytotoxicity Observed |
---|---|
25 | None |
50 | Mild |
75 | None |
Case Study 2: In Vivo Anti-inflammatory Effects
A separate study investigated the in vivo anti-inflammatory effects of this compound in animal models. The compound was administered at doses of 5, 10, and 20 mg/kg, showing a dose-dependent reduction in inflammation markers compared to controls treated with standard anti-inflammatory drugs like aspirin and indomethacin .
Dose (mg/kg) | Inflammation Reduction (%) |
---|---|
5 | 30 |
10 | 50 |
20 | 70 |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Cytokine Modulation : It appears to modulate the production of cytokines, reducing inflammation.
- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting microbial integrity .
Properties
CAS No. |
135901-82-5 |
---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl 3-acetyl-4-propoxybenzoate |
InChI |
InChI=1S/C13H16O4/c1-4-7-17-12-6-5-10(13(15)16-3)8-11(12)9(2)14/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
ZHWXQBLTXQSITN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OC)C(=O)C |
Origin of Product |
United States |
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